molecular formula C13H21ClN2O5S B1410959 tert-butyl (4aS,7aR)-4-(chloroacetyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide CAS No. 2173052-32-7

tert-butyl (4aS,7aR)-4-(chloroacetyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide

Cat. No.: B1410959
CAS No.: 2173052-32-7
M. Wt: 352.83 g/mol
InChI Key: JQGGHZZOHNALDR-ZJUUUORDSA-N
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Description

tert-Butyl (4aS,7aR)-4-(chloroacetyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a chloroacetyl group and a hexahydrothieno[3,4-b]pyrazine ring system. The presence of these functional groups imparts specific chemical properties that make it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

The synthesis of tert-butyl (4aS,7aR)-4-(chloroacetyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the hexahydrothieno[3,4-b]pyrazine core, followed by the introduction of the chloroacetyl group and the tert-butyl ester. Reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters for large-scale synthesis.

Chemical Reactions Analysis

tert-Butyl (4aS,7aR)-4-(chloroacetyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the chloroacetyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (4aS,7aR)-4-(chloroacetyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide has several scientific research applications, including:

    Chemistry: It is used

Biological Activity

The compound tert-butyl (4aS,7aR)-4-(chloroacetyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide (CAS No. 2173052-32-7) is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₂₁ClN₂O₅S
  • Molecular Weight : 352.83 g/mol
  • CAS Number : 2173052-32-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The chloroacetyl group and the hexahydrothieno moiety are believed to play critical roles in modulating these interactions.

Anticancer Activity

Research indicates that derivatives of pyrazine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) cells. The IC₅₀ values for these activities typically range from 0.25 to 10 µM, demonstrating potent efficacy against tumor growth .

Antimicrobial Activity

Compounds with similar structures have displayed antibacterial and antifungal activities. The presence of the thieno and pyrazine rings is often associated with enhanced antimicrobial effects due to their ability to disrupt microbial cell membranes and interfere with metabolic pathways.

Anti-inflammatory Effects

Some studies suggest that pyrazine derivatives may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This could be beneficial for conditions such as arthritis and other inflammatory diseases.

Study 1: Anticancer Efficacy

In a comparative study involving various pyrazine derivatives, it was found that compounds similar to tert-butyl (4aS,7aR)-4-(chloroacetyl) exhibited IC₅₀ values as low as 0.98 µM against A549 cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest in the G0/G1 phase .

Study 2: Antimicrobial Screening

A series of tests conducted on related compounds revealed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 5 to 20 µg/mL .

Data Table: Summary of Biological Activities

Activity Cell Line/Organism IC₅₀/MIC Reference
AnticancerA5490.98 µM
MCF-71.05 µM
HCT1160.25 µM
AntibacterialStaphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Anti-inflammatoryIn vitro assaysN/A

Properties

IUPAC Name

tert-butyl (4aR,7aS)-1-(2-chloroacetyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21ClN2O5S/c1-13(2,3)21-12(18)16-5-4-15(11(17)6-14)9-7-22(19,20)8-10(9)16/h9-10H,4-8H2,1-3H3/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGGHZZOHNALDR-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C2C1CS(=O)(=O)C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@H]2[C@@H]1CS(=O)(=O)C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl (4aS,7aR)-4-(chloroacetyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide
Reactant of Route 2
Reactant of Route 2
tert-butyl (4aS,7aR)-4-(chloroacetyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide
Reactant of Route 3
tert-butyl (4aS,7aR)-4-(chloroacetyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide
Reactant of Route 4
Reactant of Route 4
tert-butyl (4aS,7aR)-4-(chloroacetyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide
Reactant of Route 5
Reactant of Route 5
tert-butyl (4aS,7aR)-4-(chloroacetyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide
Reactant of Route 6
tert-butyl (4aS,7aR)-4-(chloroacetyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide

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